Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
Description
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a 2,2-difluoroethyl group at the nitrogen atom and a methyl acetate moiety at the 3-position. Azetidines are valued in medicinal and agrochemical research for their conformational rigidity, which enhances target binding specificity.
Properties
IUPAC Name |
methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-13-8(12)2-6-3-11(4-6)5-7(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNZNZCVCPDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186257 | |
| Record name | 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-05-1 | |
| Record name | 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula, C₈H₁₃F₂NO₂, corresponds to a molecular weight of 193.19 g/mol. Its SMILES notation (O=C(OC)CC1CN(CC(F)F)C1) reveals a methyl ester linked to an azetidine ring via an acetic acid backbone, with a 2,2-difluoroethyl group attached to the nitrogen. Computational data indicate a topological polar surface area (TPSA) of 29.54 Ų and a logP value of 0.7464, suggesting moderate hydrophobicity.
Synthetic Routes and Methodologies
Nucleophilic Alkylation of Azetidine Precursors
A common approach involves alkylating azetidine derivatives with 2,2-difluoroethyl electrophiles.
Mesylation-Alkylation Sequence
In a patent by WO2000063168A1, azetidine-3-yl acetate intermediates undergo mesylation followed by nucleophilic displacement with 2,2-difluoroethylamine. Key steps include:
- Mesylation : Treating azetidin-3-yl acetate with methanesulfonyl chloride (MsCl) in methylene chloride and triethylamine to form the mesylate.
- Alkylation : Reacting the mesylate with 2,2-difluoroethylamine in tetrahydrofuran (THF) at 55–60°C for 12 hours.
- Workup : Extraction with methylene chloride, drying over magnesium sulfate, and solvent evaporation yield the crude product, which is purified via silica gel chromatography.
Yield : 58–64% after optimization.
Direct Alkylation with 2,2-Difluoroethyl Halides
CN108840812A describes a one-pot alkylation using 2,2-difluoroethyl bromide and azetidine-3-yl acetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 80°C for 8 hours, achieving a 72% yield after aqueous workup and distillation.
Ring-Closing Strategies
Cyclization of β-Amino Alcohols
EP0018594A2 reports a method where β-amino alcohols cyclize to form azetidine rings under acidic conditions. For example:
- Substrate Preparation : Treating 3-amino-1-(2,2-difluoroethoxy)propan-2-ol with hydrochloric acid induces intramolecular cyclization.
- Esterification : The resulting azetidine is acetylated using methyl chloroacetate and triethylamine, yielding the target compound.
Yield : 65–70% after column chromatography.
Hydrolysis of Silyl-Protected Intermediates
WO2000063168A1 details the use of silyl protecting groups to enhance regioselectivity:
Optimization and Comparative Analysis
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triethylamine | THF | 55–60 | 12 | 58–64 | |
| K₂CO₃ | DMF | 80 | 8 | 72 | |
| HCl (aqueous) | H₂O/THF | 25 | 2 | 65–70 |
Triethylamine in THF provides moderate yields but requires prolonged reaction times. In contrast, K₂CO₃ in DMF enhances reaction efficiency at higher temperatures.
Mechanistic Insights
Alkylation Pathways
The 2,2-difluoroethyl group’s electron-withdrawing nature reduces nucleophilicity at the nitrogen, necessitating activated leaving groups (e.g., mesylates) or strong bases (e.g., K₂CO₃). Quantum mechanical calculations suggest that transition states favor SN2 mechanisms due to steric hindrance in the azetidine ring.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacokinetic properties.
Key Data:
-
Mechanism : Hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon.
-
Impact : Retention of the ester group is essential for maintaining biological activity, as seen in MAGL inhibition studies .
Ring-Opening Reactions of the Azetidine Ring
The strained four-membered azetidine ring undergoes ring-opening reactions under acidic or nucleophilic conditions.
Key Data:
-
Mechanism : Protonation of the ring nitrogen increases ring strain, facilitating nucleophilic attack at the β-carbon.
-
Example : Reaction with thiols yields sulfanyl derivatives, as demonstrated in analogous azetidine systems.
Modification of the Difluoroethyl Group
The 2,2-difluoroethyl substituent influences electronic properties but exhibits limited direct reactivity due to the stability of C–F bonds.
Key Data:
-
Electronic Effects : The difluoroethyl group’s electron-withdrawing nature enhances the azetidine ring’s susceptibility to nucleophilic attack .
Oxidation and Reduction Reactions
The ester and azetidine functionalities participate in redox reactions under controlled conditions.
Key Data:
-
Reduction Example : Lithium aluminum hydride reduces the ester to a primary alcohol, though this modification abolishes MAGL inhibitory activity .
Key Derivatives and Activities:
-
Structure–Activity Relationship (SAR) :
Mechanistic Insights from Research
-
MAGL Inhibition : The ester carbonyl interacts with the catalytic serine residue (Ser122) via hydrogen bonding, while the azetidine ring’s conformation optimizes binding pocket occupancy .
-
Metabolic Stability : Difluoroethyl substitution reduces metabolic clearance (Clₙₜ = 19 μL/min/mg) compared to non-fluorinated analogs .
Scientific Research Applications
Drug Development
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate has been explored as a potential drug candidate due to its structural features that may confer biological activity. The compound is particularly relevant in the context of developing therapeutics targeting various diseases.
- Case Study : Research has indicated that derivatives of azetidine compounds can exhibit significant activity against certain cancer cell lines and may also possess anti-inflammatory properties. For instance, compounds similar to this compound have shown promise in preclinical trials for their ability to inhibit tumor growth in xenograft models .
H3 Receptor Antagonism
The compound's potential as an H3 receptor antagonist has been documented, which could be beneficial in treating conditions such as obesity and cognitive disorders. H3 receptors are known to play a role in neurotransmitter release, and antagonists can enhance cognitive functions.
- Research Findings : A study involving the administration of azetidine derivatives demonstrated improved cognitive performance in animal models, suggesting that this compound could have similar effects .
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups allow chemists to modify it further to create derivatives with enhanced biological activities.
| Compound | Modification | Potential Activity |
|---|---|---|
| Compound A | Addition of hydroxyl group | Increased solubility and bioavailability |
| Compound B | Substitution with larger alkyl groups | Enhanced receptor binding affinity |
Mechanistic Studies
The compound can be utilized in mechanistic studies to understand the interactions between azetidine derivatives and biological targets. This includes exploring binding affinities and the resultant pharmacological effects.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Structural Differences and Implications
Ring Size :
- The azetidine ring in the target compound imposes greater conformational strain compared to piperidine derivatives (e.g., Methyl 2-[1-(2,2-difluoroethyl)piperidin-4-yl]acetate). This strain can enhance reactivity in ring-opening reactions or binding interactions .
- Piperidine analogs exhibit higher molecular weight and reduced electrophilicity due to the larger, more flexible six-membered ring .
Fluorination Patterns: The 2,2-difluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like Methyl 2-(azetidin-3-yl)acetate hydrochloride. Fluorine’s inductive effects also reduce basicity of the azetidine nitrogen . Aromatic fluorination (e.g., Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate) alters electronic distribution but lacks the aliphatic fluorine’s steric effects .
Functional Groups: The methyl ester in the target compound improves lipophilicity, facilitating membrane permeability, whereas the hydrochloride salt form of Methyl 2-(azetidin-3-yl)acetate enhances aqueous solubility . Phenolic derivatives (e.g., 2-{[(2,2-difluoroethyl)amino]methyl}-6-methoxyphenol) exhibit higher polarity and acidity, limiting blood-brain barrier penetration compared to esters .
Biological Activity
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a synthetic compound with the molecular formula and a molecular weight of 193.19 g/mol. Its unique structure includes a difluoroethyl group attached to an azetidine ring, which contributes to its potential biological activities. This compound is primarily investigated for its medicinal properties and applications in drug development.
Molecular Structure
- IUPAC Name: Methyl 2-(1-(2,2-difluoroethyl)azetidin-3-yl)acetate
- CAS Number: 1432678-05-1
- Molecular Weight: 193.19 g/mol
- Purity: Typically around 97% in commercial samples
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction can yield alcohols or amines using lithium aluminum hydride.
- Substitution: Nucleophilic substitution can replace the difluoroethyl group with other nucleophiles under suitable conditions.
The biological activity of this compound is thought to be linked to its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, which may modulate their activity. The azetidine ring contributes structural rigidity that can influence the compound's pharmacological properties.
Pharmacological Studies
Research has indicated that this compound may exhibit significant biological activities, particularly in the context of cancer research. It has been studied for its potential role in inhibiting the mitotic checkpoint, which is crucial for proper chromosome segregation during cell division. This inhibition can lead to antiproliferative effects in cancer cells.
Case Studies
- In Vitro Studies:
- In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines by disrupting normal mitotic processes.
- In Vivo Studies:
- Animal models have shown promising results where treatment with this compound resulted in reduced tumor growth rates, suggesting its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-[1-(2,2-dichloroethyl)azetidin-3-yl]acetate | Structure | Moderate inhibition of cell proliferation |
| Methyl 2-[1-(2,2-dibromoethyl)azetidin-3-yl]acetate | Structure | Low cytotoxicity in cancer models |
| Methyl 2-[1-(2,2-difluoropropyl)azetidin-3-yl]acetate | Structure | Similar activity profile as difluoro compound |
The difluoro group in this compound appears to enhance its biological activity compared to other halogenated derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, and what challenges arise during fluorination?
- Methodology : The synthesis typically involves two key steps: (1) azetidine ring functionalization and (2) fluorination.
- Azetidine functionalization : Use tert-butyl azetidine-3-carboxylate derivatives (e.g., tert-butyl 2-(azetidin-1-yl)acetate) as precursors for regioselective substitution .
- Fluorination : Introduce the 2,2-difluoroethyl group via nucleophilic substitution or radical fluorination. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination). Use anhydrous conditions and catalysts like Selectfluor® to improve efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Techniques :
- NMR : NMR for azetidine ring protons (δ 3.2–3.8 ppm) and methyl ester (δ 3.6–3.7 ppm). NMR for carbonyl groups (δ 170–175 ppm). NMR confirms difluoroethyl substitution (δ -120 to -130 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (CHFNO; theoretical [M+H]: 230.0896) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres (argon/nitrogen) .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media. Use desiccants and avoid prolonged exposure to humidity .
- Mitigation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of azetidine-containing intermediates?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to induce stereoselectivity in azetidine ring formation .
- Case Study : Racemic mixtures of azetidine derivatives can be resolved via enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) .
Q. What strategies optimize yield in multistep syntheses involving fluorinated azetidines?
- Process Optimization :
- Stepwise Purification : Employ flash chromatography after each step to remove unreacted fluorinating agents (e.g., DAST) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic fluorination steps, reducing byproducts .
Q. How does the 2,2-difluoroethyl group influence the compound’s pharmacokinetic properties in drug discovery?
- Pharmacokinetic Insights :
- Lipophilicity : The difluoroethyl group increases logP by ~0.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo (e.g., CYP450 inhibition studies) .
- Applications : Used in protease inhibitors and kinase modulators due to improved bioavailability .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Techniques :
- HPLC-MS : Use C18 columns (ACQUITY UPLC®) with ESI-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives) .
- Headspace GC-MS : Detect volatile byproducts (e.g., acetic acid from ester hydrolysis) .
- Thresholds : Follow ICH Q3A guidelines (impurities <0.1% for early-phase APIs) .
Safety and Handling
Q. What safety protocols are critical when handling fluorinated azetidine derivatives?
- Hazards :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
